molecular formula C10H20N2S B1464875 (1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine CAS No. 1248512-98-2

(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine

Cat. No. B1464875
CAS RN: 1248512-98-2
M. Wt: 200.35 g/mol
InChI Key: PAIBBRIUDWCNKT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H18N2S.2ClH/c12-7-10-1-4-13 (5-2-10)8-11-3-6-14-9-11;;/h3,6,9-10H,1-2,4-5,7-8,12H2;2*1H .

Scientific Research Applications

Bone Disorder Treatments

A study identified a compound, WAY-262611, which targets the Wnt beta-catenin cellular messaging system, crucial for bone formation and disorders. This compound showed a dose-dependent increase in trabecular bone formation rate in ovariectomized rats, indicating potential for treating bone-related conditions (Pelletier et al., 2009).

Crystal Structure Analysis

Several studies have synthesized and analyzed the crystal structures of compounds related to "(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine." These studies provide insights into the compounds' molecular geometries, which are crucial for understanding their chemical properties and potential applications in materials science and pharmaceuticals. For example, compounds such as [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been characterized by X-ray crystallography, revealing details about molecular conformations and intermolecular interactions (Girish et al., 2008).

Antiosteoclast Activity

A new family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates synthesized showed moderate to high antiosteoclast and osteoblast activity. These compounds could have implications for treating diseases related to bone density and strength (Reddy et al., 2012).

Potential in Antipsychotic Drugs

Research into compounds structurally related to "(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine" includes studies on their applications as antipsychotic agents. For example, conformationally constrained butyrophenones with affinities for dopamine and serotonin receptors have been evaluated for their antipsychotic potential, suggesting the therapeutic value of these compounds in treating psychiatric disorders without inducing extrapyramidal side effects (Raviña et al., 2000).

Cellular Imaging and Photocytotoxicity

Iron(III) complexes with catecholate derivatives, including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized and shown to exhibit photocytotoxic properties under red light. These complexes can be ingested by cells and interact with DNA, making them potentially useful for applications in cellular imaging and as agents for photodynamic therapy (Basu et al., 2014).

Mechanism of Action

properties

IUPAC Name

[1-(thiolan-3-yl)piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-6-9-2-1-4-12(7-9)10-3-5-13-8-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIBBRIUDWCNKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(Tetrahydrothiophen-3-yl)piperidin-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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